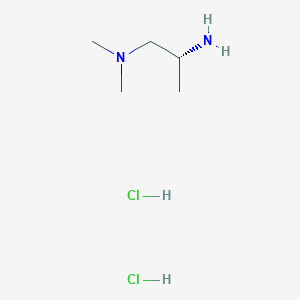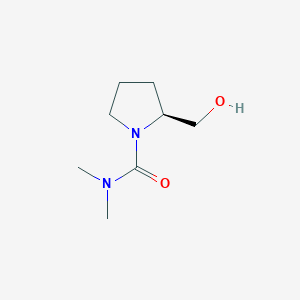
(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride
Overview
Description
Physical And Chemical Properties Analysis
DMAPA is a white crystalline solid with a melting point of 190-195°C. It is soluble in water and ethanol.Scientific Research Applications
Optical Resolution and Circular Dichroism Spectra
(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride has been utilized in the study of mixed-diamine Palladium(II) complexes, specifically for examining configurational chirality. Notably, the research by Nakayama, Komorita, and Shimura (1981) focuses on the optical resolution and circular dichroism spectra of such complexes, highlighting the compound's relevance in exploring chiral configurations and vicinal CD due to asymmetric carbon atoms (Nakayama, Komorita, & Shimura, 1981).
Nuclear Magnetic Resonance Spectroscopy
Research in nuclear magnetic resonance (NMR) spectroscopy, as investigated by Freifelder, Mattoon, and Kriese (1967), demonstrates the compound's application in understanding the NMR spectra of related alkylene-substituted diethylamines. This study provides insights into the spectral characteristics of compounds structurally similar to this compound (Freifelder, Mattoon, & Kriese, 1967).
Structural Properties in Chemistry
The work by Kim, Lee, Lee, and Sohn (1999) on (diamine)tetracarboxylatoplatinum(IV) complexes demonstrates the use of variants of this compound in synthesizing specific metal complexes and examining their structural properties. Such research is pivotal in understanding the formation and characteristics of metal complexes in coordination chemistry (Kim, Lee, Lee, & Sohn, 1999).
Synthesis and Stereochemistry
Further applications in synthetic chemistry are evident in the work of Yamanari, Takeshita, and Shimura (1984), who studied the synthesis and stereochemistry of cobalt(III) complexes. Their research highlights how different ligands, including variants of this compound, affect the formation and stereochemistry of these complexes (Yamanari, Takeshita, & Shimura, 1984).
CD Studies of Palladium(II) Complexes
Suzuki and Nishida (1979) conducted circular dichroism (CD) studies on palladium(II) complexes using N-alkyl-substituted derivatives of (S)-1,2-propanediamines, akin to this compound. This research is vital for understanding the chiral properties of such complexes (Suzuki & Nishida, 1979).
Electronic Absorption and MCD Spectra
The study by Nakayama, Komorita, and Shimura (1984) on electronic absorption, magnetic circular dichroism (MCD), and CD spectra of various palladium(II) complexes provides another instance of using this compound to understand the electronic structures of metal complexes (Nakayama, Komorita, & Shimura, 1984).
Modulation of Metal Complex Structures
Đurić et al. (2020) explored how modifications in the structure of 1,3-propanediamine affect the structural characteristics of metal complexes. Their study is critical for understanding the influence of structural changes in ligands on the properties of metal complexes (Đurić et al., 2020).
Synthesis and Characterization of Schiff Base Complexes
Research by Sahraei, Kargar, Hakimi, and Tahir (2017) on the synthesis and characterization of Zirconium(IV) Schiff base complexes demonstrates the application of this compound in forming complex metal structures with potential antimicrobial activity (Sahraei, Kargar, Hakimi, & Tahir, 2017).
Safety and Hazards
properties
IUPAC Name |
(2R)-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAWQXIDQGOCER-ZJIMSODOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)









![4,6-Diiododibenzo[b,d]thiophene](/img/structure/B3041824.png)
![4-Hydroxypyrido[3,2-d]pyrimidine-2-thiol](/img/structure/B3041825.png)

